![molecular formula C10H9BrN2O2 B13670400 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position of the pyrazolo[1,5-a]pyridine ring, with an ethanone group attached at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxypyridine.
Reaction with Sulfonyl Hydroxylamine: The starting material is dissolved in dichloroethane and cooled to 5°C. Sulfonyl hydroxylamine is then added dropwise, maintaining the temperature below 10°C.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Stille couplings.
Major Products
Substitution: Products include derivatives with different substituents at the 4th position.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in various biological pathways.
Pathways Involved: It can inhibit kinase activity, affecting signaling pathways related to cell growth and proliferation
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Similar structure but lacks the ethanone group.
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but has a carbonitrile group instead of an ethanone group .
Uniqueness
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
1-(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)8-4-12-13-5-7(15-2)3-9(11)10(8)13/h3-5H,1-2H3 |
Clave InChI |
VQOARAXKXWBSIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
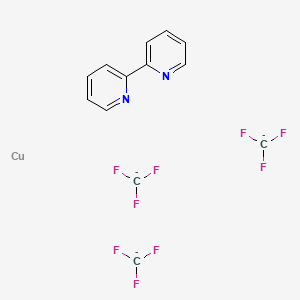

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
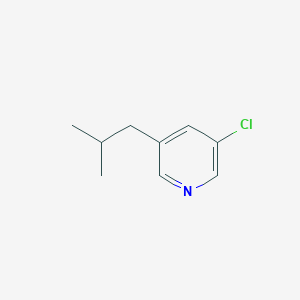
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
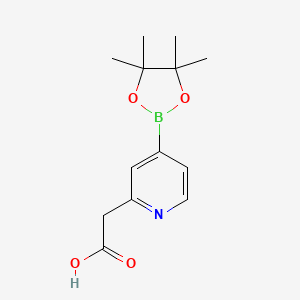
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
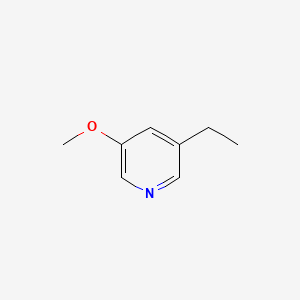

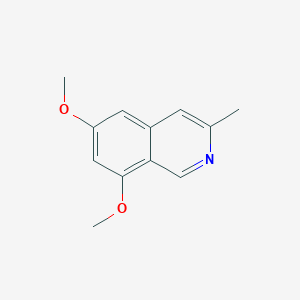
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
